Thiamine hydrochloride phosphate
Overview
Description
Thiamine hydrochloride phosphate, also known as vitamin B1 phosphate, is a water-soluble vitamin essential for various metabolic processes in the body. It plays a crucial role in carbohydrate metabolism and is vital for the proper functioning of the nervous system, muscles, and heart. This compound is often used in dietary supplements and fortified foods to prevent and treat thiamine deficiency, which can lead to conditions such as beriberi and Wernicke-Korsakoff syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine hydrochloride phosphate can be synthesized through the phosphorylation of thiamine hydrochloride. The process involves the reaction of thiamine hydrochloride with phosphoric acid or a phosphorylating agent under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process involves the derivatization of thiamine using potassium ferricyanide to form thiochromes, which are then separated and purified using HPLC .
Chemical Reactions Analysis
Types of Reactions: Thiamine hydrochloride phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation under alkaline conditions, heat, and light .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate. These phosphorylated forms of thiamine are biologically active and play essential roles in metabolic processes .
Scientific Research Applications
Thiamine hydrochloride phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: this compound is essential for studying cellular metabolism and energy production.
Medicine: It is used in the treatment and prevention of thiamine deficiency-related disorders such as beriberi and Wernicke-Korsakoff syndrome.
Mechanism of Action
Thiamine hydrochloride phosphate exerts its effects by acting as a coenzyme in various enzymatic reactions. It is converted into its active form, thiamine diphosphate, which is essential for the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Comparison with Similar Compounds
Thiamine Monophosphate: A phosphorylated form of thiamine that serves as an intermediate in the synthesis of thiamine diphosphate.
Thiamine Diphosphate: The active coenzyme form of thiamine involved in metabolic reactions.
Thiamine Triphosphate: Another phosphorylated form of thiamine with potential roles in cellular signaling.
Uniqueness: Thiamine hydrochloride phosphate is unique due to its high solubility in water and its stability under acidic conditions. This makes it an ideal form for dietary supplements and fortified foods. Additionally, its phosphorylated forms are crucial for various metabolic processes, making it indispensable for maintaining overall health .
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4O4PS.2ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSZYKKDWVPUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N4O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16028-14-1 | |
Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-, chloride, hydrochloride (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16028-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiamine phosphate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016028141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamine hydrochloride phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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